molecular formula C12H14ClNO2 B2996891 Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate CAS No. 2165997-79-3

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate

Cat. No. B2996891
CAS RN: 2165997-79-3
M. Wt: 239.7
InChI Key: XJDJSFPRXXSBGZ-QWRGUYRKSA-N
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Description

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a psychostimulant drug that works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness.

Mechanism Of Action

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels helps to improve focus, attention, and alertness. Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate also affects the levels of other neurotransmitters, such as serotonin and histamine, which can have an impact on mood and behavior.
Biochemical and Physiological Effects
Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can have both short-term and long-term effects on the brain and body. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term effects can include changes in brain structure and function, as well as an increased risk of addiction and substance abuse.

Advantages And Limitations For Lab Experiments

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its high potency and selectivity for dopamine and norepinephrine transporters. However, there are also limitations to its use, including its potential for abuse, its effects on other neurotransmitters, and its potential for inducing tolerance and dependence.

Future Directions

There are several future directions for research on Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate, including the development of new formulations and delivery methods, the investigation of its effects on other neurotransmitters and brain regions, and the exploration of its potential for use in the treatment of other conditions, such as Alzheimer's disease and traumatic brain injury. Additionally, more research is needed to better understand the long-term effects of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate on brain structure and function, as well as its potential for abuse and addiction.

Synthesis Methods

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate can be synthesized by using a variety of methods, including the Friedel-Crafts reaction, the Mannich reaction, and the reductive amination reaction. The most commonly used method for the synthesis of Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate is the Friedel-Crafts reaction, which involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of aluminum chloride as a catalyst.

Scientific Research Applications

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylateate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to be effective in improving attention, reducing impulsivity, and increasing cognitive performance in individuals with ADHD. It has also been used to treat other conditions, such as depression, anxiety, and chronic pain.

properties

IUPAC Name

methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDJSFPRXXSBGZ-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate

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